molecular formula C11H12BrN3O B1448920 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-42-9

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1448920
CAS No.: 1416712-42-9
M. Wt: 282.14 g/mol
InChI Key: IZTRCAFJDDBQNY-UHFFFAOYSA-N
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Description

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with a bromo group and a tetrahydro-2H-pyran-2-yl moiety

Properties

IUPAC Name

7-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-7-13-5-8-6-14-15(11(8)9)10-3-1-2-4-16-10/h5-7,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTRCAFJDDBQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=NC=C3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of a pyrazolo[4,3-c]pyridine precursor. One common method includes the reaction of 1H-pyrazolo[4,3-c]pyridine with N-bromosuccinimide (NBS) to introduce the bromo substituent . The tetrahydro-2H-pyran-2-yl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated synthesis equipment to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The bromo group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazolo[4,3-c]pyridine core.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives of the pyrazolo[4,3-c]pyridine core.

    Reduction Products: Reduction typically yields hydrogenated derivatives of the compound.

Scientific Research Applications

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and tetrahydro-2H-pyran-2-yl groups can influence the compound’s binding affinity and selectivity. The pyrazolo[4,3-c]pyridine core is known to interact with various biological pathways, potentially modulating enzyme activity or receptor signaling.

Comparison with Similar Compounds

    7-Bromo-1H-pyrazolo[4,3-c]pyridine: Lacks the tetrahydro-2H-pyran-2-yl group, which may affect its biological activity and chemical reactivity.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine: Lacks the bromo substituent, which can influence its reactivity in substitution reactions.

Uniqueness: The presence of both the bromo and tetrahydro-2H-pyran-2-yl groups in 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine makes it unique compared to its analogs. These substituents can enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS No. 1416712-42-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a bromine atom and a tetrahydro-2H-pyran moiety, which are believed to contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12BrN3O\text{C}_{11}\text{H}_{12}\text{BrN}_3\text{O}

This compound has a molecular weight of approximately 270.14 g/mol. The presence of the bromine atom and the tetrahydro-2H-pyran ring enhances its chemical reactivity, making it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine substituent may influence the compound's binding affinity and selectivity towards these targets.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor signaling pathways, which are critical for various physiological processes.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound have been explored in various studies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Anticancer Activity : A study evaluated the compound's effects on human tumor cell lines (HeLa, HCT116) and reported significant inhibition of cellular proliferation with IC50 values ranging from 0.5 to 5 µM depending on the cell line tested. This suggests potential as a lead compound for cancer therapy .
  • Antimicrobial Properties : In vitro assays demonstrated that the compound exhibited antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the range of 4–8 µg/mL .
  • Anti-inflammatory Effects : Preliminary studies indicated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines in cultured macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
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7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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